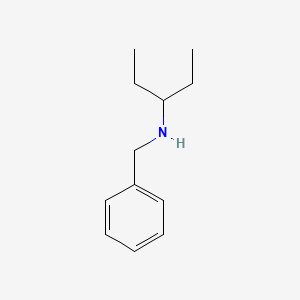

N-Benzylpentan-3-amine

Description

Significance of Secondary Amines in Chemical Sciences and Synthesis

Secondary amines, characterized by a nitrogen atom bonded to two organic substituents and one hydrogen (R₂NH), are a cornerstone of chemical sciences. wisdomlib.orgfiveable.me Their importance stems from their versatile reactivity and their prevalence in a vast array of biologically active molecules and functional materials. purkh.commdpi.com They are crucial intermediates and reagents for forming carbon-nitrogen (C-N) bonds, one of the most fundamental transformations in organic synthesis. enamine.netunacademy.com

The utility of secondary amines is widespread:

Pharmaceuticals and Agrochemicals: The secondary amine motif is a common structural feature in many pharmaceutical agents and agrochemicals. purkh.comresearchgate.net Their ability to act as hydrogen bond donors and acceptors, and their basicity, allow them to interact with biological targets like enzymes and receptors.

Synthetic Building Blocks: In organic synthesis, secondary amines are invaluable building blocks. They readily participate in a variety of reactions, including N-alkylation, N-acylation, and reductive amination, allowing for the construction of more complex molecules. fiveable.me Their nucleophilicity makes them ideal for these transformations. fiveable.me

Catalysis and Materials Science: Derivatives of secondary amines are used in the synthesis of dyes, pigments, and functional materials. purkh.com They are also employed in catalysis, for example, in the formation of enamines, which are key intermediates in C-C bond-forming reactions.

The preparation of a diverse library of secondary amines is a primary goal in organic chemistry, driving the development of new and more efficient synthetic methodologies to overcome challenges like over-alkylation seen in traditional methods. mdpi.comresearchgate.net

Structural Features and Chemical Foundation of N-Benzylpentan-3-amine

This compound (CAS Number: 61977-85-3) is an organic compound whose chemical identity and reactivity are dictated by its specific molecular architecture. cymitquimica.com Its structure consists of a pentane (B18724) backbone with an amine group located at the third carbon, which is in turn substituted with a benzyl (B1604629) group. cymitquimica.com

Key structural components include:

The Secondary Amine Group: The nitrogen atom is bonded to a hydrogen, a pentan-3-yl group, and a benzyl group, classifying it as a secondary amine. This functional group imparts basicity to the molecule and is the primary site of its reactivity, being nucleophilic in nature. fiveable.mecymitquimica.com

The Benzyl Group: A benzyl group is a phenyl (C₆H₅) ring attached to a methylene (B1212753) (–CH₂) bridge. wikipedia.org This group introduces aromaticity and steric bulk. It enhances the compound's lipophilicity, making it more soluble in organic solvents. cymitquimica.com The position adjacent to the aromatic ring is known as the "benzylic" position, which has unique reactivity. wikipedia.org

The combination of these groups means this compound can participate in reactions typical of secondary amines, such as acylation and alkylation. cymitquimica.com The specific arrangement of these groups gives rise to a distinct spectroscopic signature, which has been characterized in research studies.

Detailed Research Findings: Spectroscopic Data The structure of this compound has been confirmed by nuclear magnetic resonance (NMR) spectroscopy, as reported in studies on catalytic imine formation. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Description of Signal |

|---|---|---|

| 1H NMR | 7.37–7.20 | Multiplet, 5H (Aromatic protons of benzyl group) |

| 1H NMR | 3.74 | Singlet, 2H (Methylene protons, -CH₂-Ph) |

| 1H NMR | 2.41 | Quintet, 1H (Methine proton, -CH(CH₂CH₃)₂) |

| 1H NMR | 1.59 | Singlet, 1H (Amine proton, -NH-) |

| 1H NMR | 1.52–1.40 | Multiplet, 4H (Methylene protons of ethyl groups) |

| 1H NMR | 0.87 | Triplet, 6H (Methyl protons of ethyl groups) |

| 13C NMR | 141.2, 128.7, 128.5, 127.1 | Aromatic carbons |

| 13C NMR | 59.7 | Methine carbon, -CH(CH₂CH₃)₂ |

| 13C NMR | 51.5 | Methylene carbon, -CH₂-Ph |

| 13C NMR | 26.0 | Methylene carbons of ethyl groups |

| 13C NMR | 10.2 | Methyl carbons of ethyl groups |

Historical Overview of Research Trends Pertaining to this compound and Related Amine Structures

The research context for this compound is best understood through the evolution of amine synthesis. Historically, the synthesis of secondary amines relied on methods like the N-alkylation of primary amines or the reductive amination of ketones and aldehydes. researchgate.net While foundational, these methods can suffer from drawbacks such as a lack of selectivity, leading to mixtures of primary, secondary, and tertiary amines. researchgate.net

Research into aliphatic amines for various applications has a long history, including systematic investigations by pharmaceutical companies like Eli Lilly in the 1940s, which led to the development of compounds such as methylhexanamine. However, specific research citing this compound is more contemporary, highlighting its role as a product in the development of advanced, highly efficient catalytic systems.

Detailed Research Findings: Synthesis via Acceptorless Dehydrogenative Coupling A significant modern research trend where this compound appears is in the field of "green" chemistry, specifically acceptorless dehydrogenative coupling. This method forms C-N bonds directly from alcohols and amines, releasing only hydrogen gas as a byproduct, which avoids the need for stoichiometric oxidants or other wasteful reagents. nih.gov

In a notable study, this compound was synthesized by the dehydrogenative coupling of 3-pentanol (B84944) and benzylamine (B48309), catalyzed by a commercially available ruthenium pincer complex, Ru-Macho. nih.govescholarship.org The reaction proceeds via a hemiaminal intermediate, which is then further dehydrogenated to form an imine that is subsequently reduced in situ to the target secondary amine. nih.govescholarship.org

| Parameter | Condition |

|---|---|

| Reactant 1 | 3-Pentanol |

| Reactant 2 | Benzylamine |

| Catalyst | Ru-Macho (Ruthenium (II) PNP pincer catalyst) |

| Base | Potassium Hydroxide (KOH) |

| Solvent | Toluene |

| Temperature | 110 °C |

| Reported Yield | 40% (isolated yield after reduction of the intermediate imine) |

The appearance of this compound in this context showcases a shift from classical stoichiometric reactions to sophisticated, atom-economical catalytic processes. This trend reflects a broader movement in organic chemistry toward developing more sustainable and efficient synthetic routes. Research on related structures, such as the synthesis of diversely substituted 5-aminopentanols, further underscores the continued interest in developing synthetic methodologies for accessing functionalized amine building blocks. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N-benzylpentan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-3-12(4-2)13-10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOIZJUMZXMKPAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650936 | |

| Record name | N-Benzylpentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61977-85-3 | |

| Record name | N-Benzylpentan-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Benzylpentan 3 Amine

Reductive Amination Strategies for N-Benzylpentan-3-amine Synthesis

Reductive amination is a highly effective and widely utilized method for the synthesis of amines. chemistrysteps.comwikipedia.org This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine, which is subsequently reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, this strategy typically employs pentan-3-one as the carbonyl precursor and benzylamine (B48309) as the amine source.

Reductive Amination of Ketones with Benzylamine

The synthesis of this compound via the reductive amination of pentan-3-one with benzylamine is a direct and efficient approach. The initial step of this reaction is the nucleophilic attack of the nitrogen atom of benzylamine on the electrophilic carbonyl carbon of pentan-3-one. This is followed by dehydration to form the N-benzylidenepentan-3-amine (an imine) intermediate. wikipedia.org This imine can either be isolated or, more commonly, reduced in situ to the final product, this compound. ias.ac.in

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the ketone, allowing for a one-pot reaction. masterorganicchemistry.com Catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is another widely used reduction method. google.com

| Reactant 1 | Reactant 2 | Reducing Agent | Product | Reference |

| Pentan-3-one | Benzylamine | NaBH₃CN | This compound | masterorganicchemistry.com |

| Pentan-3-one | Benzylamine | H₂/Pd-C | This compound | google.com |

Investigation of Catalytic Systems in Reductive Amination (e.g., Transition Metal Catalysts, Nano-catalysts)

Modern synthetic chemistry has seen the development of sophisticated catalytic systems to enhance the efficiency and sustainability of reductive amination. Transition metal catalysts, in particular, have been extensively investigated. Iridium-based catalysts, for instance, have shown high activity for the reductive amination of ketones under mild conditions, often using formic acid or ammonium (B1175870) formate (B1220265) as the hydrogen source. kanto.com.mykanto.co.jp

Nickel catalysts, including nickel nanoparticles and Raney nickel, are also effective for reductive aminations, often employed in transfer hydrogenation reactions with hydrogen donors like isopropanol. organic-chemistry.orgnih.gov These catalysts are often more cost-effective than precious metal catalysts. Ruthenium and palladium-based catalysts are also widely used, demonstrating high efficiency in the hydrogenation of the imine intermediate. researchgate.netnih.gov The choice of catalyst can influence reaction conditions, selectivity, and functional group tolerance. nih.gov Nanocatalysts are an emerging area of research, offering high surface area and potentially enhanced catalytic activity.

| Catalyst System | Reactants | Hydrogen Source | Key Features | Reference |

| Iridium Complexes | Ketone, Amine | Formic Acid/Ammonium Formate | Mild reaction conditions, high yields. | kanto.com.my |

| Nickel Nanoparticles | Aldehyde, Amine | Isopropanol | Cost-effective, transfer hydrogenation. | organic-chemistry.org |

| Ruthenium Complexes | Carbonyl, Ammonia (B1221849) | H₂ | Applicable for primary amine synthesis. | researchgate.net |

| Palladium on Carbon | Imine | H₂ | Widely used, efficient hydrogenation. | google.com |

Mechanistic Studies of Reductive Amination Pathways

The mechanism of reductive amination proceeds in two key stages. chemistrysteps.com The first is the formation of a hemiaminal intermediate through the nucleophilic addition of the amine (benzylamine) to the carbonyl group (pentan-3-one). wikipedia.org This hemiaminal then undergoes dehydration to form an imine (or its protonated form, an iminium ion). youtube.com The equilibrium of this step is often driven forward by the removal of water.

The second stage is the reduction of the C=N double bond of the imine. chemistrysteps.com With hydride reagents like NaBH₃CN, the hydride ion acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. chemistrysteps.com In catalytic hydrogenation, the imine is adsorbed onto the surface of the metal catalyst, followed by the addition of hydrogen atoms across the double bond. The reaction is typically favored under weakly acidic conditions, which facilitate both the dehydration of the hemiaminal and the formation of the iminium ion, the species that is more readily reduced. wikipedia.org

N-Alkylation Approaches to this compound

N-alkylation provides an alternative synthetic route to this compound. This approach involves the formation of the N-benzyl bond by reacting a pentan-3-amine precursor with a benzylating agent or by reacting benzylamine with a suitable pentyl derivative.

Alkylation of Amines with Alkyl Halides or Pseudohalides

A traditional method for N-alkylation is the reaction of an amine with an alkyl halide. researchgate.net In the context of synthesizing this compound, this would involve the reaction of pentan-3-amine with a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. This reaction is a nucleophilic substitution where the nitrogen atom of the amine attacks the benzylic carbon, displacing the halide. A base is typically required to neutralize the hydrogen halide formed during the reaction. google.com A significant drawback of this method can be over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salt, although this is less of a concern when starting with a secondary amine. masterorganicchemistry.com

| Amine | Alkylating Agent | Base | Product | Reference |

| Pentan-3-amine | Benzyl Bromide | NaHCO₃ | This compound | researchgate.net |

| Pentan-3-amine | Benzyl Chloride | Triethylamine | This compound | rsc.org |

Amination of Alcohols in this compound Synthesis

A greener alternative to the use of alkyl halides is the N-alkylation of amines with alcohols, a process often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov This method allows for the synthesis of this compound by reacting either benzyl alcohol with pentan-3-amine or pentan-3-ol with benzylamine.

This reaction is catalyzed by transition metal complexes, such as those based on manganese, nickel, or platinum-tin. nih.govnih.gov The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to the corresponding aldehyde or ketone in situ. This carbonyl intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the final amine product. researchgate.net This atom-economical process generates water as the only byproduct. nih.gov

| Alcohol | Amine | Catalyst | Key Feature | Reference |

| Benzyl Alcohol | Pentan-3-amine | Manganese Pincer Complex | Selective monoalkylation. | nih.gov |

| Benzyl Alcohol | Pentan-3-amine | Ni/SiO₂-Al₂O₃ | Heterogeneous catalysis. | researchgate.net |

| Benzyl Alcohol | Aniline (example) | Pt-Sn/γ-Al₂O₃ | Scalable, heterogeneous catalysis. |

Optimization of Alkylation Reaction Conditions

Direct N-alkylation is a fundamental method for synthesizing amines, typically involving the reaction of a primary amine with an alkyl halide. The synthesis of secondary N-alkylbenzylamines via this route is highly dependent on the reaction conditions, as overalkylation to a tertiary amine is a common side reaction. researchgate.net Optimization of parameters such as the base, solvent, and reaction time is crucial for maximizing the yield and selectivity for the desired secondary amine. researchgate.net

Cesium carbonate (Cs₂CO₃) has been shown to be a highly effective base in promoting selective mono-N-alkylation of primary benzylamines with alkyl halides, often in the absence of any additional catalyst. researchgate.net The choice of base is critical; using other bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can lead to diminished yields of the secondary amine and increased formation of the tertiary amine byproduct. researchgate.net The solvent also plays a significant role, with anhydrous N,N-dimethylformamide (DMF) often providing superior results compared to other solvents like dimethyl sulfoxide (B87167) (DMSO). researchgate.net

The table below illustrates the impact of different bases on the yield of a secondary N-alkylbenzylamine, based on a model reaction between p-methoxybenzylamine and benzyl bromide. researchgate.net

| Entry | Base | Solvent | Yield of Secondary Amine (%) | Yield of Tertiary Amine (%) |

| 1 | Cs₂CO₃ | DMF | 95 | 3 |

| 2 | K₂CO₃ | DMF | 40 | 58 |

| 3 | Na₂CO₃ | DMF | 25 | 73 |

| 4 | K₃PO₄ | DMF | 35 | 62 |

| 5 | t-BuOK | DMF | 15 | 80 |

An alternative, greener approach to N-alkylation utilizes alcohols as the alkylating agents through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. rsc.org This method, which typically employs transition metal catalysts (e.g., based on Iron, Cobalt, or Palladium), generates water as the only byproduct. rsc.orgresearchgate.netrsc.org Optimization for these reactions involves screening catalysts, catalyst loading, temperature, and the base used. researchgate.netrsc.org For instance, ligand-free iron(II)-catalyzed N-alkylation has been described as an eco-friendly protocol for reacting amines with secondary benzyl alcohols. researchgate.net

Hydroamination Reactions for this compound and Analogs

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical route to amines. This strategy can be applied to the synthesis of this compound and its structural analogs.

The synthesis of this compound can be envisioned through the direct hydroamination of a pentene isomer (e.g., pent-2-ene) with benzylamine. This transformation is typically facilitated by transition-metal catalysts. Various catalytic systems, including those based on palladium, copper, and nickel, have been developed for the hydroamination of alkenes and alkynes. organic-chemistry.orgnih.gov A CuH-catalyzed hydroamination of alkenes, for example, has been shown to be an efficient method for producing chiral amines. organic-chemistry.org Similarly, nickel catalysts have been successfully used for the hydroaminoalkylation of alkynes with N-sulfonyl amines, yielding allylic amines. nih.gov Applying this logic, a suitable transition-metal catalyst could enable the direct coupling of pentene and benzylamine, offering a straightforward and efficient pathway to the target compound.

For chiral analogs such as N-benzylpentan-2-amine, achieving enantioselectivity is a key synthetic challenge. Enantioselective hydroamination provides a powerful tool for this purpose, where a chiral catalyst directs the formation of one enantiomer over the other. This is typically achieved by using a transition metal complexed with a chiral ligand. nih.govresearchgate.net

Copper-catalyzed intramolecular hydroamination has been successfully used to synthesize chiral 2-methylindolines with high enantiomeric excess (up to 90% ee). nih.gov In intermolecular reactions, catalyst design is critical. For instance, an electron-poor ferrocenyl-PHOX ligand was specifically developed to enable an efficient and enantioselective palladium-catalyzed hydroamination of enynes. researchgate.net Therefore, the synthesis of an enantiomerically enriched analog like N-benzylpentan-2-amine could be achieved by reacting an appropriate pentene with benzylamine in the presence of a carefully selected chiral catalyst system, such as a copper or palladium complex bearing a chiral phosphine (B1218219) or N-heterocyclic carbene ligand.

Alternative and Emerging Synthetic Routes for this compound

Beyond classical methods, research continues to focus on developing more efficient and sustainable synthetic routes through tandem reactions and metal-free processes.

Tandem reactions, also known as domino or cascade reactions, combine multiple synthetic steps into a single, one-pot operation without isolating intermediates. This approach enhances efficiency by reducing reaction time, solvent use, and purification steps. rsc.orgrsc.org The synthesis of complex nitrogen-containing heterocycles has been achieved through various tandem strategies, such as tandem imine generation/cyclization/alkylation sequences or palladium-catalyzed tandem amination reactions. rsc.orgorganic-chemistry.org

A potential tandem route to this compound could involve the combination of a borrowing hydrogen reaction with a reductive amination step. uni-bayreuth.de For example, a bifunctional catalyst could first facilitate the oxidation of benzyl alcohol to benzaldehyde, which then reacts with an amine source (like ammonia) and a ketone (pentan-3-one) to form an imine in situ, followed by catalytic reduction to the final secondary amine. Such integrated processes represent a highly efficient and sustainable approach to amine synthesis. uni-bayreuth.de

To circumvent the cost and potential toxicity of heavy metals, metal-free synthetic methods are gaining significant attention. Direct reductive amination is the most common and practical method for amine synthesis, and metal-free versions of this reaction offer considerable green chemistry advantages. squarespace.com

One notable advancement is the use of 1-hydrosilatrane as a cheap, safe, and easy-to-handle reducing agent for the direct reductive amination of ketones and aldehydes. squarespace.com This method allows for the efficient synthesis of secondary and tertiary amines under mild conditions. squarespace.com The synthesis of this compound would involve the reaction of pentan-3-one and benzylamine to form an intermediate imine, which is then reduced by hydrosilatrane. For the formation of secondary amines, the reaction is often facilitated by using acetic acid as a solvent, which helps to protonate the imine intermediate. This process demonstrates excellent functional group tolerance and scalability, and the silatrane (B128906) byproduct hydrolyzes to environmentally benign silicates. Other metal-free approaches include the use of trichlorosilane (B8805176) or in-situ generated benzimidazoline as the reducing system. beilstein-journals.orgresearchgate.net

The table below summarizes the key features of the hydrosilatrane-mediated metal-free reductive amination. squarespace.com

| Feature | Description |

| Reducing Agent | 1-Hydrosilatrane |

| Reactants | Ketone (e.g., Pentan-3-one) and Primary Amine (e.g., Benzylamine) |

| Conditions | Mild; Acetic acid often used as a solvent for secondary amine synthesis. |

| Advantages | Metal-free, high functional group tolerance, chemoselective, scalable, environmentally benign byproducts. |

| Byproduct | Hydrolyzes to non-toxic, environmentally safe products. |

Chemical Reactivity and Functional Group Transformations of N Benzylpentan 3 Amine

Nucleophilic Character and Basic Properties of the Amine Moiety

The defining characteristic of the amine moiety in N-Benzylpentan-3-amine is the presence of a lone pair of electrons on the nitrogen atom. This localized electron density is the source of the compound's nucleophilicity and basicity. byjus.com Amines act as Lewis bases by donating this electron pair to an electrophile and as Brønsted-Lowry bases by accepting a proton from an acid to form an ammonium (B1175870) salt. byjus.comlibretexts.org

The basicity of an amine is quantified by the pKa of its conjugate acid (the ammonium ion). Most simple alkylamines have pKa values for their corresponding ammonium ions in the range of 9.5 to 11.0. libretexts.orgpressbooks.pub The alkyl groups (like the pentan-3-yl group) are electron-donating, which increases the electron density on the nitrogen atom, making the amine more basic than ammonia (B1221849) (pKa of conjugate acid ≈ 9.3). libretexts.orgchemistrysteps.com Therefore, this compound is expected to be a moderately strong base, with a basicity comparable to other secondary dialkylamines.

Table 1: Comparison of Basicity (pKa of Conjugate Acid) for Various Amines

| Compound | Structure | Class | pKa of Conjugate Acid (pKaH) | Relative Basicity |

|---|---|---|---|---|

| Ammonia | NH₃ | - | 9.3 | Reference |

| Ethylamine | CH₃CH₂NH₂ | Primary | 10.8 | Stronger Base |

| Diethylamine | (CH₃CH₂)₂NH | Secondary | 10.9 | Stronger Base |

| Aniline | C₆H₅NH₂ | Aromatic | 4.6 | Weaker Base |

| This compound | C₆H₅CH₂NH(CH(CH₂CH₃)₂) | Secondary | Estimated 10-11 | Strong Base |

Data sourced from multiple chemical principles and comparative analyses. libretexts.orgchemistrysteps.commasterorganicchemistry.com

The nucleophilicity of the amine is also due to the nitrogen's lone pair. This allows it to attack electron-deficient centers, participating in numerous organic reactions. byjus.com While basicity and nucleophilicity are related, they are not identical. The steric hindrance from the bulky pentan-3-yl and benzyl (B1604629) groups can impact the amine's ability to act as a nucleophile without significantly affecting its ability to accept a small proton (basicity).

**3.2. Derivatization Reactions of this compound for Research Applications

The reactive nature of the N-H bond and the nucleophilic nitrogen allows for straightforward derivatization of this compound, creating new molecules for various research applications.

Secondary amines like this compound readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides. byjus.comstudy.com This nucleophilic substitution reaction results in the formation of a stable N,N-disubstituted amide. study.com The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the amine's lone pair attacks the carbonyl carbon of the acylating agent. savemyexams.com

The general reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl) that is formed, driving the reaction to completion. byjus.comstackexchange.com

Table 2: Common Acylating Agents for Amine Derivatization

| Acylating Agent | Formula | Product Functional Group |

|---|---|---|

| Acetyl Chloride | CH₃COCl | Acetamide |

| Acetic Anhydride | (CH₃CO)₂O | Acetamide |

This reaction is frequently used to install a protecting group on the amine to reduce its reactivity towards other reagents in a multi-step synthesis. quora.com

In a reaction analogous to acylation, this compound can be converted into a sulfonamide. This is typically achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base. cbijournal.comresearchgate.netwikipedia.org The reaction, known as sulfonylation, is a reliable method for synthesizing sulfonamides from both primary and secondary amines. cbijournal.comresearchgate.net Sulfonamides are a significant class of compounds in medicinal chemistry and are often stable, crystalline solids. researchgate.net

The general procedure involves the nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the S-N bond. researchgate.net

The term "amine N-oxide" strictly refers to the oxidation product of a tertiary amine, where the nitrogen atom is bonded to three carbon substituents and forms a coordinate covalent bond with an oxygen atom.

The oxidation of a secondary amine, such as this compound, does not typically yield a stable N-oxide. Instead, the oxidation process follows a different pathway due to the presence of a hydrogen atom on the nitrogen. The reaction generally proceeds through a two-step sequence, first forming an N,N-disubstituted hydroxylamine (B1172632), which can then be further oxidized to a nitrone. nih.govrsc.orgresearchgate.net

Step 1: Oxidation to Hydroxylamine: Mild oxidation of a secondary amine can yield the corresponding N,N-disubstituted hydroxylamine. tandfonline.comorganic-chemistry.orggoogle.com

Step 2: Oxidation to Nitrone: Further oxidation of the hydroxylamine intermediate leads to the formation of a nitrone. nih.govacs.orggoogle.com Various oxidizing agents, including hydrogen peroxide (H₂O₂), can be used, sometimes in the presence of a metal catalyst. nih.govrsc.org

Therefore, subjecting this compound to oxidizing conditions would be expected to produce N-benzyl-N-(pentan-3-yl)hydroxylamine or the corresponding nitrone, rather than a simple N-oxide. nih.govtandfonline.com

Formation of Co-ordination Complexes and Ligand Properties

The lone pair of electrons on the nitrogen atom allows amines to function as ligands in coordination complexes with metal ions. wikipedia.orgdoubtnut.com

As a simple secondary amine, this compound can act as a monodentate ligand, coordinating to a metal center through its single nitrogen donor atom. doubtnut.com Studies have shown that secondary amines can be effective ligands, with their coordination properties influenced by factors such as basicity and steric bulk. nih.govresearchgate.net

However, the true versatility of this compound in coordination chemistry lies in its role as a ligand precursor . The derivatization reactions discussed previously (Section 3.2) can be strategically employed to introduce additional donor atoms into the molecule, transforming it from a simple monodentate ligand into a more complex and potentially more useful multidentate ligand. nih.govmonash.eduworktribe.com

For example:

Acylation with a reagent containing another potential donor site (e.g., 2-picolinoyl chloride) would create an amide derivative capable of bidentate chelation through both the amine nitrogen and the newly introduced pyridine nitrogen or carbonyl oxygen.

Alkylation of the nitrogen (after deprotonation with a strong base) with a substituent containing ether, thioether, or other amine functionalities could create a variety of polydentate ligands.

This synthetic flexibility allows for the design of tailored ligands where the steric and electronic properties can be fine-tuned for specific applications in catalysis or material science. nih.govias.ac.in

Lack of a Publicly Available Scientific Record for this compound Metal Complexes

This indicates that the coordination chemistry of this particular secondary amine has not been a significant focus of published research to date. While general principles of amine-metal coordination are well-established, the explicit data required to detail the characterization of this compound complexes—such as crystallographic parameters, specific spectroscopic shifts (NMR, IR), or magnetic properties—are absent from the current scientific record.

Therefore, it is not possible to provide a scientifically accurate and detailed article on the "Characterization of Metal-Amine Complexes" of this compound as requested. The generation of such content, including data tables and research findings, would require non-existent data and would amount to speculation.

Advanced Spectroscopic and Analytical Characterization Techniques for N Benzylpentan 3 Amine and Its Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of N-Benzylpentan-3-amine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework by mapping the chemical environments of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of this compound, distinct signals are expected for each unique proton group. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (CH₂ adjacent to the phenyl ring) would produce a characteristic singlet around 3.7 ppm. The single proton on the nitrogen (N-H) is expected to show a broad singlet, with a chemical shift that can vary depending on solvent and concentration but is typically found in the 0.5-5.0 ppm range. The proton on the third carbon of the pentyl group (CH attached to nitrogen) would appear as a multiplet. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the two ethyl groups attached to this central carbon would show distinct multiplets and triplets, respectively, in the upfield region of the spectrum. rsc.orgrsc.org

The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl ring would resonate in the 127-140 ppm region. The benzylic carbon is expected around 50-55 ppm, while the carbon of the pentyl group bonded to the nitrogen (C3) would appear in the 55-65 ppm range. The other aliphatic carbons of the pentyl group would have signals in the 10-40 ppm range. rsc.orgorgsyn.orgdocbrown.info

| Assignment | ¹H NMR Predicted Shift (ppm) | ¹³C NMR Predicted Shift (ppm) |

|---|---|---|

| Aromatic Protons (C₆H₅) | ~ 7.2 - 7.4 (m) | ~ 127 - 129 (CH), ~139-140 (C) |

| Benzylic Protons (Ar-CH₂) | ~ 3.7 (s) | ~ 50 - 55 |

| Amine Proton (N-H) | ~ 0.5 - 5.0 (br s) | N/A |

| Pentan-3-yl CH (N-CH) | Multiplet | ~ 55 - 65 |

| Pentan-3-yl CH₂ | Multiplet | ~ 25 - 30 |

| Pentan-3-yl CH₃ | Triplet | ~ 10 - 15 |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for gaining insights into its fragmentation pathways. HRMS provides highly accurate mass measurements, which allows for the calculation of a unique elemental formula, thereby confirming the compound's identity and assessing its purity with high confidence.

In mass spectrometry, this compound, like other aliphatic amines, is prone to characteristic fragmentation patterns upon ionization. libretexts.org The molecular ion peak [M]⁺• for a compound with a single nitrogen atom will have an odd nominal mass, a principle known as the Nitrogen Rule. libretexts.org The most dominant fragmentation pathway for N-benzyl alkyl amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com

Two primary alpha-cleavage routes are possible for this compound:

Cleavage of the benzyl-nitrogen bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which often rearranges to the even more stable tropylium (B1234903) ion. This is a very common fragmentation for benzyl-containing compounds. nih.govcore.ac.uk

Cleavage of a C-C bond within the pentyl group, specifically between C3 and C2/C4. This would result in the loss of an ethyl radical (•C₂H₅) to form a resonance-stabilized iminium cation.

HRMS can distinguish between ions of the same nominal mass but different elemental compositions, which is critical for identifying impurities and characterizing reaction byproducts.

| Fragment Ion (m/z) | Proposed Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion (M⁺•) |

| 148 | [M - C₂H₅]⁺ | Alpha-cleavage (loss of ethyl radical) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from cleavage of benzyl group) |

| 86 | [C₅H₁₂N]⁺ | Iminium ion (from loss of benzyl radical) |

Chromatographic Methods for Separation and Quantitation

Chromatographic techniques are fundamental for the separation, purification, and quantitative analysis of this compound in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used methods.

HPLC and UPLC are routinely employed for the analysis of N-benzyl alkylamines. Due to the basic nature of the amine functional group, reversed-phase chromatography is the most common approach. helsinki.fi C18 (octadecylsilyl) columns are widely used as the stationary phase.

The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com To ensure good peak shape and prevent tailing, which can occur due to the interaction of the basic amine with residual silanol (B1196071) groups on the silica-based stationary phase, a modifier like formic acid or phosphoric acid is often added to the mobile phase. sielc.com UPLC, which utilizes smaller particle-sized columns (typically <2 µm), offers significant advantages over traditional HPLC, including higher resolution, improved sensitivity, and much faster analysis times. acs.orgmurdoch.edu.au These methods are invaluable for monitoring reaction progress, determining product purity, and quantifying the analyte in complex mixtures. sielc.com

This compound lacks a strong native chromophore or fluorophore, making its detection at low concentrations by standard UV-Vis or fluorescence detectors challenging. sigmaaldrich.com To overcome this limitation, pre-column or post-column derivatization is employed to attach a molecule with strong fluorescent properties to the amine. This significantly enhances the sensitivity and selectivity of the analysis, particularly when using a fluorescence detector (FLD).

Since this compound is a secondary amine, derivatizing agents that react with both primary and secondary amines are required. Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) are commonly used for this purpose. helsinki.firesearchgate.net These agents react with the N-H group of the secondary amine to form a highly fluorescent derivative that can be easily separated by HPLC and detected with high sensitivity by an FLD. This approach is crucial for trace-level analysis in various research contexts.

| Reagent | Abbreviation | Reaction Principle |

|---|---|---|

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Reacts with the amine to form a highly fluorescent carbamate (B1207046) derivative. |

| Dansyl chloride | DNS-Cl | Reacts with the amine to form a fluorescent sulfonamide derivative. |

| 4-chloro-7-nitrobenzofurazan | NBD-Cl | Forms a fluorescent adduct with the amine group. |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Reacts with primary and secondary amines to form stable, fluorescent urea (B33335) derivatives. acs.org |

Infrared (IR) and Raman Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing its vibrational modes. For this compound, these techniques can confirm the presence of key structural features.

The IR spectrum of this compound, being a secondary amine, is expected to show a single, weak N-H stretching vibration in the region of 3300-3350 cm⁻¹. This distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. The C-N stretching vibration for aliphatic amines typically appears as a medium to weak band in the 1250-1020 cm⁻¹ range. The aromatic C-H stretching vibrations of the benzyl group are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pentyl group appear just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region. Additionally, a strong, broad N-H wagging band can be observed for secondary amines in the 910-665 cm⁻¹ range.

Raman spectroscopy provides complementary information and is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|

| N-H Stretch (Secondary Amine) | 3300 - 3350 | Weak to Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| Aliphatic C-N Stretch | 1020 - 1250 | Weak to Medium |

| N-H Wag | 665 - 910 | Strong, Broad |

Computational and Theoretical Investigations of N Benzylpentan 3 Amine

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Benzylpentan-3-amine, providing a detailed picture of its three-dimensional structure and conformational possibilities.

Density Functional Theory (DFT) has emerged as a leading computational method for investigating the electronic structure of molecules like this compound. als-journal.com DFT calculations, often employing hybrid functionals such as B3LYP with a 6-31G(d,p) basis set, can be used to determine the optimized molecular geometry corresponding to the lowest energy state of the molecule. dergipark.org.trresearchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed structural portrait.

For this compound, DFT studies would elucidate the spatial arrangement of the benzyl (B1604629) and pentyl groups around the central nitrogen atom. Key structural parameters, such as the C-N-C bond angles and the torsion angles that define the orientation of the phenyl ring relative to the alkyl chain, can be accurately predicted. The distribution of electron density and the resulting molecular electrostatic potential (MEP) can also be mapped, highlighting regions of positive and negative charge that are crucial for understanding intermolecular interactions. als-journal.com

Interactive Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C (benzyl) | N | 1.47 Å | |

| Bond Length | N | C (pentyl) | 1.47 Å | |

| Bond Length | C (phenyl) | C (phenyl) | 1.39 Å | |

| Bond Angle | C (benzyl) | N | C (pentyl) | 112° |

| Bond Angle | H | N | C (benzyl) | 110° |

| Dihedral Angle | C (phenyl) | C (benzyl) | N | C (pentyl) |

Note: The data in this table is hypothetical and representative of typical values obtained from DFT calculations for similar molecules.

The flexibility of the pentyl and benzyl groups in this compound means the molecule can exist in multiple conformations. Conformational analysis is used to identify the different spatial arrangements of the atoms (conformers) and to determine their relative stabilities. By systematically rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated.

This energy landscape reveals the low-energy, stable conformations of the molecule, separated by energy barriers corresponding to transition states. For this compound, this analysis would identify the most likely shapes the molecule adopts at room temperature and the energy required to interconvert between them. Such studies are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Prediction of Spectroscopic Properties and Spectral Interpretation

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. dergipark.org.tr For this compound, theoretical calculations can generate predicted spectra that aid in the analysis of experimental data.

Theoretical 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predicted shifts, when compared to experimental spectra, can help assign specific signals to individual protons and carbon atoms within the molecule, confirming its structure.

Similarly, theoretical vibrational frequencies corresponding to infrared (IR) spectra can be computed. dergipark.org.tr These calculations identify the characteristic vibrational modes of the molecule, such as N-H stretches, C-H stretches of the alkyl and aromatic groups, and C-N stretches. By comparing the calculated frequencies with an experimental IR spectrum, a detailed understanding of the molecule's vibrational behavior can be achieved. als-journal.com

Interactive Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Parameter | Predicted Value | Functional Group |

| 13C NMR | Chemical Shift (δ) | ~140 ppm | Aromatic C (quaternary) |

| 13C NMR | Chemical Shift (δ) | ~55 ppm | C adjacent to N |

| 1H NMR | Chemical Shift (δ) | ~7.3 ppm | Aromatic H |

| 1H NMR | Chemical Shift (δ) | ~2.6 ppm | H on C adjacent to N |

| IR | Vibrational Frequency | ~3350 cm⁻¹ | N-H Stretch |

| IR | Vibrational Frequency | ~3030 cm⁻¹ | Aromatic C-H Stretch |

| IR | Vibrational Frequency | ~1100 cm⁻¹ | C-N Stretch |

Note: The data in this table is hypothetical and serves as a representative example of computationally predicted spectroscopic values.

In Silico Modeling of Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools to investigate the reactivity of this compound and to elucidate the mechanisms of reactions in which it participates.

By modeling a chemical reaction, computational chemists can identify the transition state—the highest energy point along the reaction pathway. The structure and energy of the transition state determine the activation energy and, consequently, the rate of the reaction. For reactions involving this compound, such as N-debenzylation or oxidation, transition state analysis can reveal the precise geometry of the atoms as bonds are broken and formed, providing critical insights into the reaction's feasibility and kinetics.

Computational chemistry allows for the exploration of different possible reaction pathways. uni-greifswald.de By calculating the energies of reactants, intermediates, transition states, and products, the most energetically favorable mechanism can be determined. For instance, in the synthesis of this compound via reductive amination, computational modeling could compare a direct substitution pathway with a mechanism involving an imine intermediate, identifying the more likely route. These studies can also shed light on the role of catalysts and solvents in the reaction.

Frontier Molecular Orbital (FMO) theory is often employed in these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical stability and reactivity. als-journal.comresearchgate.net For this compound, the lone pair of electrons on the nitrogen atom would be expected to be a significant component of the HOMO, indicating its nucleophilic character.

Applications of N Benzylpentan 3 Amine in Chemical Synthesis and Catalysis

N-Benzylpentan-3-amine as a Building Block in Organic Synthesis

The structural characteristics of this compound make it a versatile building block for constructing more complex molecular architectures. The presence of the secondary amine functional group allows for a variety of chemical transformations, including alkylation and acylation, which are fundamental reactions in organic synthesis. cymitquimica.com

As a secondary amine, this compound can serve as a key intermediate in the synthesis of more elaborate molecules, particularly those found in pharmaceuticals and agrochemicals where substituted amine moieties are common. cymitquimica.comresearchgate.net Its role as a precursor is primarily defined by the reactivity of the N-H bond.

For instance, it can undergo N-alkylation with various alkyl halides to introduce new substituents, leading to the formation of tertiary amines. This is a common strategy for building molecular complexity. Similarly, it can react with acyl chlorides or anhydrides in N-acylation reactions to form amides. These amide derivatives are stable and prevalent in many biologically active compounds.

The benzyl (B1604629) group itself is a crucial feature. It can function as a protecting group for the amine, which can be removed later in a synthetic sequence via catalytic hydrogenation. This process, known as debenzylation, regenerates the secondary amine (pentan-3-amine) or, under exhaustive conditions, can lead to other products. This temporary protection strategy is vital in multi-step syntheses where the amine's reactivity needs to be masked during other transformations.

The derivatization of this compound allows for the creation of advanced intermediates tailored for specific synthetic goals. The nucleophilic nitrogen atom is central to these modifications. cymitquimica.com

Key derivatization strategies include:

Formation of Enamines: Reaction with aldehydes or ketones can yield enamines, which are valuable intermediates in carbon-carbon bond-forming reactions, such as alkylations and acylations at the α-carbon position.

Synthesis of Substituted Hydrazines: Derivatization can lead to the formation of more complex nitrogen-containing structures, which are precursors for heterocyclic compounds.

Reductive Amination: While this compound can be synthesized via reductive amination of 3-pentanone (B124093) with benzylamine (B48309), it can also act as the amine component in subsequent reductive amination reactions with other carbonyl compounds to yield more complex tertiary amines. escholarship.org

These derivatization pathways highlight the compound's utility in generating a diverse array of molecules from a common starting material, underscoring its value as a versatile intermediate in organic synthesis.

Role in Catalysis and Ligand Design

The application of amine-containing compounds in catalysis is a well-established field. This compound, with its secondary amine structure, has potential applications as a catalyst itself or as a scaffold for the design of more complex ligands for metal-catalyzed reactions.

The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to act as a Lewis base and coordinate to transition metal centers. This coordination is the fundamental basis for its use in ligand design. By modifying the structure of this compound, it is possible to create ligands with specific steric and electronic properties to influence the outcome of catalytic reactions.

For example, introducing phosphine (B1218219) groups onto the molecule would create phosphino-amine (PN) type ligands. scispace.com These ligands are known to be effective in various ruthenium-catalyzed reactions, such as hydrogen-borrowing alkylations. scispace.com The steric bulk provided by the pentan-3-yl group could influence the selectivity of the catalytic process.

| Ligand Type | Potential Modification of this compound | Target Metal | Potential Catalytic Application |

| P,N Ligands | Introduction of a diphenylphosphino group via reaction at the nitrogen atom. | Ruthenium, Palladium | Asymmetric Hydrogenation, Allylic Amination |

| N,N Ligands | Functionalization of the benzyl ring with another nitrogen-containing group (e.g., pyridine). | Copper, Rhodium | C-H Activation, Cyclopropanation |

| Chiral Auxiliaries | Use in asymmetric synthesis to control stereochemistry. chemimpex.com | Various | Enantioselective Alkylation, Michael Addition |

Amines can function as organocatalysts in various transformations. This compound could potentially act as a base catalyst in reactions like the Michael addition or Knoevenagel condensation. In homogeneous catalysis , the catalyst and reactants are in the same phase, allowing for mild reaction conditions. researchgate.netsemanticscholar.org The solubility of this compound in common organic solvents makes it suitable for such applications. cymitquimica.com

For heterogeneous catalysis , the amine could be immobilized on a solid support, such as polystyrene or silica. nih.gov This approach combines the catalytic activity of the amine with the practical advantages of heterogeneous systems, namely the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling. nih.govmdpi.com This is a key principle in developing more sustainable chemical processes. nih.gov

The structure of this compound makes it relevant to specific catalytic cycles, particularly in amination and hydrogenation reactions.

Amination: N-alkylation of amines with alcohols via the "hydrogen borrowing" or "hydrogen auto-transfer" mechanism is an environmentally friendly synthetic route that produces water as the only byproduct. rsc.org These reactions are often catalyzed by transition metal complexes. rsc.org In such a cycle, a secondary amine like this compound could be a substrate for further alkylation to form a tertiary amine. For example, ruthenium and palladium complexes have shown high efficacy in the N-benzylation of various amines using benzyl alcohol. scispace.comrsc.org

Hydrogenation: Catalytic hydrogenation is a critical process in organic synthesis. While this compound is not a direct hydrogenation catalyst, it is closely related to the substrates and products of such reactions. For instance, the synthesis of secondary amines often involves the hydrogenation of an imine intermediate. Catalysts like Ni/C or Pd/C are used for the reductive amination of carbonyl compounds, a process that involves imine hydrogenation. sci-hub.se Furthermore, the benzyl group of this compound can be removed via catalytic hydrogenation, a common deprotection strategy in synthesis. sigmaaldrich.com The selective hydrogenation of nitriles to primary amines is another related area where the presence of secondary amines can influence reaction pathways, often leading to the formation of secondary or tertiary amine byproducts. rsc.org

Below is a table summarizing catalytic systems used in reactions related to the synthesis and transformation of N-benzyl amines.

| Reaction Type | Catalyst System | Substrates | Product Type |

| Reductive Amination | Au/TiO₂, HCOOH | Ketones/Aldehydes, Amines | Substituted Amines |

| N-Alkylation | RuHCl(CO)(HN(CH₂CH₂PPh₂)₂) | Alcohols, Amines | Secondary/Tertiary Amines escholarship.org |

| N-Benzylation | Pd-doped La-BDC MOF | Amines, Benzyl alcohol | N-benzylated amines rsc.org |

| Hydrogenation | Ni/C, H₂ | Levulinic Acid, Benzyl amine | N-benzylpyrrolidinone sci-hub.se |

| Debenzylation | Pd(0) EnCat™ 30NP, H₂ | Benzyl amines, Benzyl ethers | Free amines, Alcohols sigmaaldrich.com |

Future Research Directions and Challenges in N Benzylpentan 3 Amine Chemistry

Development of Greener and More Sustainable Synthetic Routes

The chemical industry's increasing focus on sustainability necessitates the development of environmentally benign methods for synthesizing N-Benzylpentan-3-amine. Traditional methods for amine synthesis often involve harsh reagents and generate significant waste. walisongo.ac.idrsc.org Future research should prioritize the development of greener alternatives.

One promising approach is catalytic hydrogen-borrowing amination . This method utilizes alcohols as alkylating agents, with water as the only byproduct, representing a highly atom-economical route. rsc.org For the synthesis of this compound, this would involve the reaction of 3-pentanol (B84944) with benzylamine (B48309), or pentan-3-one with benzylamine in the presence of a suitable catalyst and a hydrogen source. Research in this area should focus on developing efficient, reusable, and non-precious metal-based catalysts to replace existing systems that often rely on expensive and toxic heavy metals.

Another avenue for sustainable synthesis is the use of biocatalysis . Enzymes, operating under mild conditions in aqueous media, offer a green alternative to traditional chemical methods. Research could explore the use of transaminases or other enzymes to catalyze the formation of this compound from readily available starting materials.

The development of flow chemistry processes for the synthesis of this compound also presents a significant opportunity for greener production. Flow reactors can offer improved safety, efficiency, and scalability compared to batch processes.

A comparative overview of potential green synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Green Synthetic Routes for this compound

| Synthetic Route | Advantages | Challenges |

|---|---|---|

| Catalytic Hydrogen-Borrowing | High atom economy, water as the only byproduct. rsc.org | Often requires precious metal catalysts, high temperatures. |

| Biocatalysis | Mild reaction conditions, high selectivity, biodegradable catalysts. | Enzyme stability and cost, substrate scope limitations. |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for process intensification. | Initial setup costs, potential for clogging. |

Exploration of Novel Chemical Transformations and Derivatization Strategies

The reactivity of the secondary amine and the aromatic ring in this compound provides a rich platform for exploring novel chemical transformations and derivatization strategies. These efforts can lead to the synthesis of new molecules with potentially valuable properties.

Future research should focus on the functionalization of the N-H bond . This could involve reactions such as acylation, sulfonylation, and the introduction of various protecting groups to modulate the amine's reactivity. walisongo.ac.id Furthermore, the development of novel C-N bond-forming reactions involving this compound as a nucleophile would be of significant interest.

The benzyl (B1604629) group offers another site for modification . For instance, selective oxidation of the benzylic position could introduce new functional groups. Additionally, electrophilic aromatic substitution reactions on the phenyl ring can be explored to introduce a variety of substituents, thereby creating a library of this compound derivatives.

Derivatization for analytical purposes is another important area. The development of methods to derivatize this compound to facilitate its detection and quantification by techniques such as HPLC or GC-MS is crucial for its use in various applications.

Advanced Computational Modeling for Predictive Understanding

Computational modeling can provide valuable insights into the structure, properties, and reactivity of this compound, guiding experimental work and accelerating the discovery process.

Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to predict the molecule's conformational preferences, electronic structure, and spectroscopic properties (e.g., NMR and IR spectra). mdpi.com These calculations can also be used to investigate the mechanisms of reactions involving this compound, helping to optimize reaction conditions and predict the formation of byproducts.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its interactions with other molecules, such as biological macromolecules. This can be particularly useful for predicting its potential biological activity and for designing new derivatives with improved properties.

The development of Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives could enable the prediction of their biological activity based on their chemical structure. This would allow for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing.

Deeper Mechanistic Biological Investigations (In Vitro) and Target Identification

While there is currently limited information on the biological activity of this compound, its structural features suggest that it and its derivatives could interact with various biological targets.

Future research should involve in vitro screening of this compound and a library of its derivatives against a panel of biological targets, such as enzymes and receptors. For example, many benzylamine derivatives are known to exhibit a range of biological activities, including antimicrobial and anticancer effects. mdpi.comnih.govresearchgate.net

Once a lead compound with interesting biological activity is identified, target identification studies will be crucial to determine its mechanism of action. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and genetic approaches.

Mechanistic studies will then be necessary to understand how the compound interacts with its target at the molecular level. This could involve techniques such as X-ray crystallography to determine the structure of the compound bound to its target, and enzyme kinetics to study its effect on the target's activity.

Design of New Ligands and Catalytic Systems Featuring this compound Substructures

The nitrogen atom in this compound can act as a ligand for metal catalysts, opening up possibilities for its use in catalysis.

Research in this area should focus on the synthesis and characterization of metal complexes of this compound with a variety of transition metals. The electronic and steric properties of the ligand can be tuned by modifying the substituents on the pentyl chain and the benzyl group.

These metal complexes can then be screened for their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. The chiral nature of certain this compound derivatives could also be exploited for the development of new asymmetric catalysts.

The development of organocatalysts based on the this compound scaffold is another promising research direction. Chiral secondary amines are known to be effective organocatalysts for a variety of asymmetric reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Benzylpentan-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The most common route involves reductive amination of pentan-3-one with benzylamine using sodium cyanoborohydride or hydrogen gas with a palladium catalyst. Optimization includes adjusting pH (e.g., acidic conditions for imine formation) and temperature (room temperature for stability of intermediates). Purity is confirmed via column chromatography (silica gel, hexane/ethyl acetate gradient) . Alternative methods include alkylation of benzylamine with 3-bromopentane under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .

Q. How should researchers characterize N-Benzylpentan-3-amine, and what spectral markers are critical?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

- ¹H NMR : Look for a singlet at δ 3.7–3.9 ppm (benzylic CH₂), a multiplet at δ 7.2–7.4 ppm (aromatic protons), and a triplet for the central pentyl CH₂ (δ 1.4–1.6 ppm).

- ¹³C NMR : Peaks at ~140 ppm (quaternary aromatic C) and 50–55 ppm (N-linked CH₂).

- Mass spectrometry (EI-MS) should show a molecular ion at m/z 191 (C₁₂H₁₉N⁺). IR confirms secondary amine stretches (N–H bend at ~1600 cm⁻¹) .

Q. What are the recommended storage and handling protocols for N-Benzylpentan-3-amine?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at 2–8°C to prevent oxidation. Use gloveboxes or fume hoods for handling due to potential amine volatility. Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with dilute acetic acid) and personal protective equipment (nitrile gloves, lab coat) .

Advanced Research Questions

Q. How can enantioselective synthesis of N-Benzylpentan-3-amine be achieved, and what chiral resolution techniques are effective?

- Methodological Answer : Employ asymmetric catalysis, such as chiral oxazaborolidine catalysts, during reductive amination to induce enantiomeric excess (>90%). Alternatively, use kinetic resolution with enantiopure acylating agents (e.g., (R)-Mosher’s acid chloride) followed by HPLC separation (Chiralpak AD-H column, hexane/isopropanol mobile phase). Monitor enantiomeric ratios via circular dichroism (CD) spectroscopy .

Q. What strategies resolve contradictions in reported toxicity or bioactivity data for N-Benzylpentan-3-amine derivatives?

- Methodological Answer : Cross-validate using multiple assays:

- In vitro : Compare cytotoxicity (MTT assay) across cell lines (e.g., HEK293 vs. HepG2).

- In silico : Apply QSAR models (e.g., OECD Toolbox) to predict LD₅₀ and correlate with experimental data.

- Address discrepancies by controlling variables like solvent purity (HPLC-grade DMSO) and oxygen exposure during assays .

Q. How can isotopic labeling (e.g., deuterium) of N-Benzylpentan-3-amine enhance metabolic or mechanistic studies?

- Methodological Answer : Synthesize deuterated analogs (e.g., N-Benzylpentan-3-amine-d₇) via catalytic deuteration (Pd/C in D₂O/THF) for use in tracer studies. LC-MS/MS quantifies metabolite formation in hepatic microsomal assays. Isotopic labeling also aids in distinguishing degradation products in environmental matrices .

Q. What role does N-Benzylpentan-3-amine play as a precursor in late-stage functionalization of pharmaceuticals?

- Methodological Answer : Its secondary amine group serves as a handle for deamination or cross-coupling. For example, treat with N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (reagent 3) to selectively remove the amine group, enabling "molecular editing" of lead compounds. Reaction conditions (room temperature, 12–24 hr) preserve sensitive functional groups (e.g., esters, glycosides) .

Methodological Tables

Table 1 : Key Spectral Data for N-Benzylpentan-3-amine

| Technique | Critical Peaks/Markers | Reference |

|---|---|---|

| ¹H NMR | δ 3.78 (s, 2H, CH₂–N), δ 1.52 (t, 2H, CH₂) | |

| EI-MS | m/z 191 (M⁺), 91 (benzyl fragment) | |

| IR | 1602 cm⁻¹ (N–H bend) |

Table 2 : Comparative Reactivity in Functionalization Reactions

| Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Reagent 3 | Deaminated alkane | 85–92 | RT, 24 hr, DCM | |

| Pd(OAc)₂ | Cross-coupled aryl derivatives | 78 | 80°C, 12 hr, K₂CO₃ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.